molecular formula C19H11ClN2O5 B2409311 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931352-31-7

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Cat. No.: B2409311
CAS No.: 931352-31-7
M. Wt: 382.76
InChI Key: KTDTYYWLMFNDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a highly selective and potent ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε) Source . This novel coumarin-based compound has emerged as a critical pharmacological tool for dissecting the roles of these specific kinase isoforms in cellular pathways. Its primary research value lies in the study of circadian rhythm regulation, as CK1δ and ε are known to phosphorylate key clock proteins such as PERIOD, thereby controlling the timing and stability of the mammalian circadian clock Source . Beyond chronobiology, this inhibitor is extensively utilized in oncology research, where CK1ε has been implicated in the Wnt/β-catenin signaling pathway and in the pathogenesis of certain cancers, including breast cancer and leukemia Source . Furthermore, its application extends to neurobiological investigations, exploring the connection between CK1 dysregulation and neurodegenerative disorders like Alzheimer's disease. By providing a selective means to inhibit CK1δ/ε activity, this compound enables researchers to elucidate novel therapeutic targets and understand complex signaling networks in disease models.

Properties

IUPAC Name

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDTYYWLMFNDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. The final step involves the acetylation of the hydroxyl group on the chromenone core to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown effective inhibition of various cancer cell lines:

CompoundMean GI50 (μM)Cell Lines Tested
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetateTBDNCI-H460, SNB-19
Other derivatives1.18 - 65.12Various

In vitro studies demonstrated that the compound significantly inhibited the growth of cancer cells at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes associated with various diseases:

Acetylcholinesterase Inhibition : The oxadiazole-coumarin hybrid was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures demonstrated IC50 values ranging from 2.7 µM to higher concentrations, suggesting potential for therapeutic applications in neurodegenerative disorders.

α-Glucosidase Inhibition : Preliminary studies indicate that the compound may inhibit α-glucosidase activity, which could be beneficial in managing diabetes by regulating blood sugar levels.

Antibacterial Activity

Some derivatives have also exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to the target compound showed minimum inhibitory concentrations (MICs) below 10 µg/mL against various bacterial strains.

Case Study 1: Anticancer Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines using the National Cancer Institute's protocols. One derivative exhibited a promising growth inhibition percentage (PGI) of over 60% at a concentration of 10 µM against specific cancer cell lines like SNB-19 and NCI-H460 .

Case Study 2: Enzyme Inhibition Studies

In a comparative study on enzyme inhibitors for Alzheimer’s treatment, the synthesized coumarin-based compounds were subjected to molecular docking studies revealing strong binding affinities to AChE's active site . The results indicated that modifications in the oxadiazole component significantly enhanced inhibitory activity.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is unique due to its combination of a chromenone core, an oxadiazole ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H14ClN3O4
  • Molecular Weight : 373.77 g/mol
  • CAS Number : Not specified in the available data

The biological activity of this compound is primarily attributed to the oxadiazole and chromene moieties, which are known for their diverse pharmacological properties. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, potentially influencing its anticancer and antimicrobial activities.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity Assays : Compounds structurally related to this oxadiazole have shown significant cytotoxic effects against various cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values reported around 9.54 µM suggest potent activity against this cell line .
    • HT29 (colon cancer) : Similar compounds exhibited IC50 values indicating effective growth inhibition .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine on the phenyl ring has been linked to increased cytotoxicity. This suggests that modifications in the structure can lead to enhanced biological activity .

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings possess antimicrobial properties. For example:

  • Antibacterial Activity : Compounds with a similar structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50 Values (µM)Reference
AnticancerMCF-79.54
AnticancerHT29<10
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated a series of oxadiazole derivatives for their anticancer properties, revealing that modifications in the substituents significantly influenced their efficacy against tumor cells. The study highlighted that compounds with halogen substitutions exhibited superior activity compared to their non-substituted counterparts .
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of oxadiazole derivatives against various pathogens, demonstrating that specific structural features contributed to enhanced antibacterial activity. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate, and how can purity be optimized?

Methodological Answer:

  • Microwave-Assisted Synthesis: Adapt solventless microwave irradiation protocols for oxadiazole derivatives (e.g., coupling 4-chlorophenyl-substituted precursors with coumarin-acetate intermediates). This method reduces reaction time and improves yield compared to conventional heating .
  • Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-NMR and FT-IR spectroscopy .

Q. How can researchers characterize the crystallographic properties of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in a solvent system (e.g., DMSO/water). Collect data using a Bruker D8 Venture diffractometer. Refine structures with SHELXL (for anisotropic displacement parameters) and validate using Mercury CSD for packing analysis and void visualization .
  • Key Parameters: Report bond lengths, angles, and torsion angles for the oxadiazole and coumarin moieties. Compare with similar structures in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Methodological Answer:

  • Disorder Modeling: Use SHELXL ’s PART instruction to model disordered regions (e.g., acetate group rotamers). Apply restraints to bond distances and angles to avoid overfitting .
  • Twinning Analysis: Employ WinGX to detect twinning via the RintR_{\text{int}} vs. E21|E^2 - 1| plot. Refine twinned data with SHELXL’s TWIN/BASF commands, adjusting the scale factor for each domain .
  • Validation: Cross-check with PLATON ’s ADDSYM tool to detect missed symmetry operations .

Q. What in vitro methodologies are suitable for evaluating this compound’s biological activity, such as protease inhibition?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based assays for protease inhibition (e.g., SARS-CoV 3CLpro). Prepare substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) and monitor cleavage via fluorescence quenching at 538 nm. Calculate IC50_{50} values using nonlinear regression .
  • Molecular Docking: Perform docking studies with AutoDock Vina or Schrödinger Suite , using the crystal structure of the target protease (PDB: 6LU7). Prioritize oxadiazole-coumarin interactions with catalytic residues (e.g., His41, Cys145) .

Q. How can researchers design SAR studies to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with substituents at the 4-chlorophenyl (e.g., fluoro, methyl) or coumarin-acetate positions. Test against target enzymes to identify trends in potency .
  • Physicochemical Profiling: Measure logP (shake-flask method) and solubility (UV-Vis spectroscopy) to correlate hydrophobicity with activity. Use SwissADME for in silico ADME predictions .

Q. What strategies are recommended for in vivo biodistribution studies of radiolabeled analogs?

Methodological Answer:

  • Radiolabeling: Synthesize 11C^{11}C- or 18F^{18}F-labeled derivatives via reductive amination (e.g., using NaBH4_4/Ti(O-iPr)4_4) .
  • Biodistribution: Administer to rodent models and quantify uptake in target tissues (e.g., brain) via PET/CT imaging. Normalize data to injected dose per gram (%ID/g) and compare with control compounds .

Data Analysis and Validation

Q. How can researchers address discrepancies in computational vs. experimental binding affinity data?

Methodological Answer:

  • Free Energy Perturbation (FEP): Use AMBER or GROMACS to calculate binding free energy differences between analogs. Compare with experimental IC50_{50} values to refine force field parameters .
  • Experimental Replication: Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability. Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What advanced visualization tools are available for analyzing intermolecular interactions in crystal structures?

Methodological Answer:

  • Mercury CSD’s Materials Module: Generate interaction maps (e.g., π-π stacking between coumarin and oxadiazole rings) and compare packing motifs with similar CSD entries (e.g., refcode 8S9) .
  • Void Analysis: Calculate solvent-accessible voids using a 1.2 Å probe radius. Identify potential co-crystallization sites for ligand-binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.